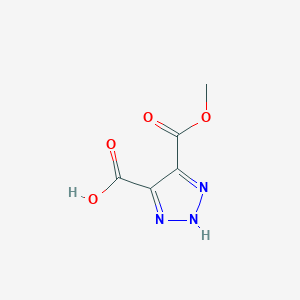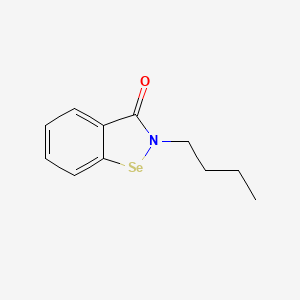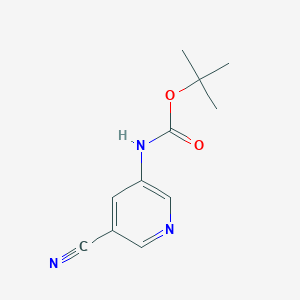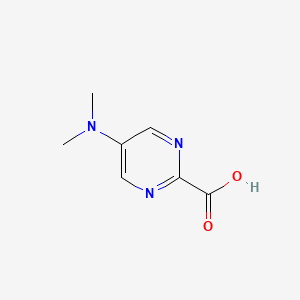
tert-butyl 3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate, or TBATPC, is an organic compound that is used for a variety of scientific research applications. It is a derivative of pyrrolidine, a cyclic, five-membered ring structure composed of four carbon atoms and one nitrogen atom. TBATPC is a relatively new compound, having been synthesized and studied in the last decade.
Scientific Research Applications
TBATPC has been used in a variety of scientific research applications, such as drug metabolism and pharmacokinetics, drug delivery and formulation, and enzyme inhibition studies. In drug metabolism and pharmacokinetics, TBATPC has been used as a model compound to study the metabolic fate of drugs in vivo. In drug delivery and formulation, TBATPC has been used as an absorption enhancer to improve the solubility and bioavailability of drugs. In enzyme inhibition studies, TBATPC has been used to study the inhibition of enzymes, such as cytochrome P450 and carboxylesterase.
Mechanism of Action
The mechanism of action of TBATPC is not fully understood. However, it is believed that TBATPC acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. TBATPC also appears to act as a prodrug, meaning that it is converted to an active metabolite in the body. This active metabolite is then thought to act on certain receptors in the body, leading to the desired effects.
Biochemical and Physiological Effects
TBATPC has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, as well as other enzymes involved in drug metabolism. It also appears to act as a prodrug, leading to the activation of certain receptors in the body. Additionally, TBATPC has been found to increase the solubility and bioavailability of drugs, and to reduce the toxicity of certain drugs.
Advantages and Limitations for Lab Experiments
TBATPC has several advantages for laboratory experiments. It is relatively easy to synthesize and its structure is well-defined. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, TBATPC also has some limitations. It is not soluble in aqueous solutions, which can limit its use in certain experiments. In addition, it is not a naturally occurring compound, so it may not be as effective as other compounds for certain applications.
Future Directions
TBATPC has several potential future directions. One potential direction is to study its effects in drug metabolism and pharmacokinetics. This could involve studying the metabolic fate of drugs in vivo, as well as the effects of TBATPC on the absorption, distribution, and elimination of drugs in the body. Additionally, TBATPC could be studied for its potential use in drug delivery and formulation, as well as its ability to increase the solubility and bioavailability of drugs. Finally, TBATPC could be studied for its potential use in enzyme inhibition studies, as well as its ability to reduce the toxicity of certain drugs.
Synthesis Methods
TBATPC can be synthesized using a variety of methods. One method involves the reaction of tert-butyl bromoacetate with 2-amino-1,3-thiazole-4-carboxylic acid in the presence of a base catalyst. This reaction results in the formation of TBATPC, as well as tert-butyl 2-amino-1,3-thiazole-4-carboxylate as a byproduct. The reaction can also be conducted in a solvent-free system, with the use of a microwave-assisted heating system.
properties
IUPAC Name |
tert-butyl 3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-5-4-8(6-15)9-7-18-10(13)14-9/h7-8H,4-6H2,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWLZFBHJWBKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B6601508.png)
![methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B6601512.png)




![tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6601571.png)





![8-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B6601604.png)
